molecular formula AsF6H13O6 B1166520 trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate CAS No. 112673-71-9

trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate

Cat. No.: B1166520
CAS No.: 112673-71-9
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Description

trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple diazenyl groups, sulfonic acid groups, and aromatic rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate involves several steps. The process typically starts with the preparation of the diazenyl intermediates, which are then coupled with the benzoic acid derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, often resulting in the formation of quinones and other oxidized derivatives.

    Reduction: The diazenyl groups can be reduced to form amines, which can further react to form various substituted derivatives.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzoic acid and naphthalenyl rings, leading to the formation of a wide range of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and protein binding due to its complex structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other diazenyl derivatives and sulfonated aromatic compounds. Compared to these, trisodium;5-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:

Properties

CAS No.

112673-71-9

Molecular Formula

AsF6H13O6

Molecular Weight

0

Synonyms

Benzoic acid, 5-4-4-1-amino-8-hydroxy-7-(phenylazo)-3,6-disulfo-2-naphthalenylazophenylaminocarbonylaminophenylazo-2-hydroxy-, trisodium salt

Origin of Product

United States

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